6-methyl-1H-1,3-benzodiazole-5-carbaldehyde
CAS No.: 61587-92-6
Cat. No.: VC11619408
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
Purity: 92
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 61587-92-6 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 6-methyl-1H-benzimidazole-5-carbaldehyde |
Standard InChI | InChI=1S/C9H8N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-5H,1H3,(H,10,11) |
Standard InChI Key | YSYNRHMXRLHYAN-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1C=O)N=CN2 |
Introduction
Structural and Molecular Characteristics
6-Methyl-1H-1,3-benzodiazole-5-carbaldehyde (molecular formula: C₉H₇N₂O, molecular weight: 161.17 g/mol) consists of a benzimidazole core with substituents influencing its electronic and steric properties. The methyl group at position 6 enhances lipophilicity, while the carbaldehyde at position 5 introduces electrophilic reactivity, enabling participation in condensation and nucleophilic addition reactions. The planar aromatic system facilitates π-π stacking interactions, which are critical for biological target binding .
Synthesis and Production Methods
Heterocyclization Strategies
A one-pot synthesis approach, adapted from methodologies used for analogous benzimidazole derivatives, offers a viable route to this compound . For example, reductive cyclization of ethyl 4-(methylamino)-3-nitrobenzoate with a formyl-containing aldehyde (e.g., 5-formyl-2-methoxybenzaldehyde) in the presence of sodium dithionite (Na₂S₂O₄) and dimethyl sulfoxide (DMSO) could yield the target molecule. Key steps include:
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Condensation: The aldehyde reacts with the nitro-substituted precursor, forming an imine intermediate.
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Cyclization: Sodium dithionite mediates nitro group reduction and subsequent ring closure.
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Hydrolysis: Base treatment (e.g., NaOH/EtOH) may refine the product .
Table 1: Synthetic Conditions for Key Intermediates
Step | Reagents/Conditions | Product |
---|---|---|
Condensation | Aldehyde, Na₂S₂O₄, DMSO, 90°C | Imine intermediate |
Cyclization | Reduction, reflux | Benzimidazole core formation |
Hydrolysis | NaOH/EtOH, reflux | Carbaldehyde functionalization |
Post-Modification Approaches
Alternative methods involve formylation of pre-synthesized benzimidazoles. The Vilsmeier-Haack reaction, using phosphoryl chloride (POCl₃) and dimethylformamide (DMF), could introduce the carbaldehyde group at position 5 .
Chemical Reactivity and Derivatives
The carbaldehyde group at position 5 serves as a reactive handle for further functionalization:
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Oxidation: Conversion to carboxylic acid derivatives using potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) .
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Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol.
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Nucleophilic Addition: Reaction with amines (e.g., hydrazines) forms Schiff bases, valuable in coordination chemistry .
Table 2: Representative Reactions and Products
Reaction Type | Reagents | Product |
---|---|---|
Oxidation | KMnO₄, H₂O₂ | 5-Carboxylic acid derivative |
Reduction | NaBH₄ | 5-Hydroxymethyl derivative |
Condensation | Hydrazine | Hydrazone complex |
Bioactivity | Target Organism/Pathway | Proposed Mechanism |
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Anticancer | Leukemia cell lines | CDK2/Cyclin B1 downregulation |
Antimicrobial | Gram-positive bacteria | Cell wall synthesis inhibition |
Industrial and Research Applications
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Pharmaceutical Intermediates: The carbaldehyde group facilitates synthesis of hydrazones and imines for drug discovery.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or diagnostic applications .
Comparison with Related Compounds
Table 4: Structural and Functional Comparisons
Compound | Substituents | Key Differences |
---|---|---|
1H-Benzimidazole-5-carboxylic acid | COOH at position 5 | Higher polarity, lower reactivity |
6-Methyl-1H-benzimidazole | CH₃ at position 6 | Enhanced lipophilicity |
5-Nitro-1H-benzimidazole | NO₂ at position 5 | Electrophilic, mutagenic potential |
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